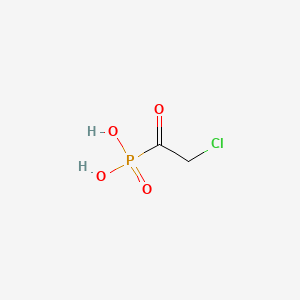
2-Methyl-3-(3-methylpyridin-2-yl)quinazolin-4-one
Übersicht
Beschreibung
“2-Methyl-3-(3-methylpyridin-2-yl)quinazolin-4-one” is a chemical compound with the molecular formula C15H13N3O . It has a molecular weight of 251.28 g/mol . The compound is also known by several other names, including “Src-820 R” and “MLS000528184” among others .
Synthesis Analysis
The synthesis of quinazolinone derivatives like “2-Methyl-3-(3-methylpyridin-2-yl)quinazolin-4-one” often involves a green chemistry approach, utilizing deep eutectic solvents and microwaves . For instance, 2-Methyl-3-substituted-quinazolin-4-one derivatives can be synthesized in a two-step reaction, using choline chloride:urea deep eutectic solvent (DES) .Molecular Structure Analysis
The molecular structure of “2-Methyl-3-(3-methylpyridin-2-yl)quinazolin-4-one” can be represented by the InChI string “InChI=1S/C15H13N3O/c1-10-6-5-9-16-14 (10)18-11 (2)17-13-8-4-3-7-12 (13)15 (18)19/h3-9H,1-2H3” and the Canonical SMILES string "CC1=C (N=CC=C1)N2C (=NC3=CC=CC=C3C2=O)C" .Physical And Chemical Properties Analysis
The physical and chemical properties of “2-Methyl-3-(3-methylpyridin-2-yl)quinazolin-4-one” include a molecular weight of 251.28 g/mol, XLogP3-AA of 2.1, Hydrogen Bond Donor Count of 0, Hydrogen Bond Acceptor Count of 3, and Rotatable Bond Count of 1 .Wissenschaftliche Forschungsanwendungen
Pharmacokinetics and Tissue Distribution Research on related quinazolinone derivatives has explored their pharmacokinetics, metabolism, and potential as therapeutic agents. For instance, a novel ALK5 inhibitor, designed to suppress renal and hepatic fibrosis and exert anti-metastatic effects, demonstrated favorable pharmacokinetics with significant oral bioavailability and permeability, suggesting its utility as an oral anti-fibrotic drug (Kim et al., 2008).
Chemical Synthesis and Metal Ion Complexes The synthesis and characterization of quinazolinone derivatives and their metal complexes have been a subject of study, revealing insights into their structural and electronic properties. These studies contribute to the understanding of quinazolinone derivatives' reactivity and potential for forming complexes with metal ions, which could be relevant in medicinal chemistry and materials science (Popov et al., 2015).
Biological Activities and Therapeutic Potential Quinazolinone derivatives have been evaluated for a variety of biological activities, including their potential as anti-inflammatory, analgesic, and antimicrobial agents. Studies have synthesized and tested novel quinazolinone derivatives, finding some compounds with significant activity in these areas, suggesting their potential therapeutic applications (Alagarsamy et al., 2008). Further research has explored the antiviral and antibacterial activities of certain quinazolin-4-one derivatives, indicating their possible use in treating infectious diseases (Alagarsamy et al., 2007).
Chemokine Receptor Antagonism A specific quinazolinone derivative was claimed as a dual CCR2/CCR5 antagonist, showing promising properties as a well-absorbed drug with a good duration of action. This research suggests its potential as a cancer immunotherapeutic or antifibrotic agent, highlighting the diverse therapeutic areas where quinazolinone derivatives could be applied (Norman, 2011).
Zukünftige Richtungen
The future directions for “2-Methyl-3-(3-methylpyridin-2-yl)quinazolin-4-one” and similar compounds could involve further exploration of their biological and pharmacological activities. Quinazolinones are known to possess a range of significant biological and pharmacological activities, including antitubercular, antibacterial, antitumor, anticonvulsant, anti-inflammatory, and antiviral activities . Therefore, they could potentially be developed into effective therapeutic agents for various diseases.
Eigenschaften
IUPAC Name |
2-methyl-3-(3-methylpyridin-2-yl)quinazolin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13N3O/c1-10-6-5-9-16-14(10)18-11(2)17-13-8-4-3-7-12(13)15(18)19/h3-9H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LZORTVCIUAAACZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=CC=C1)N2C(=NC3=CC=CC=C3C2=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70185919 | |
| Record name | SRC-820 R | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70185919 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
251.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
3214-64-0 | |
| Record name | SRC-820 R | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003214640 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | SRC-820 R | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70185919 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details




Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

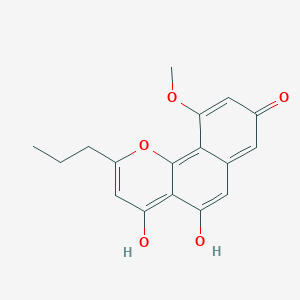
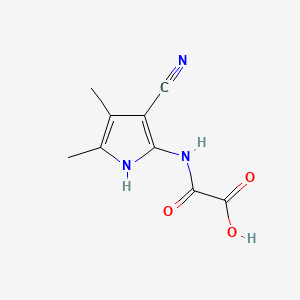
![5-(4-Bromophenyl)-4-(4-hydroxy-3-methoxyphenyl)-3-methyl-2,4-dihydropyrrolo[3,4-c]pyrazol-6-one](/img/structure/B1207712.png)
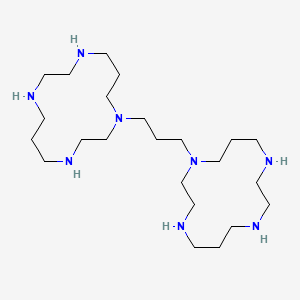

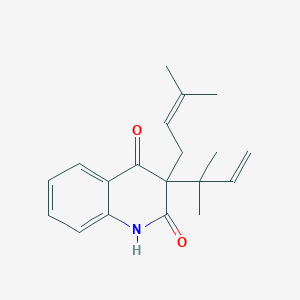
![1-(6,8-Dimethyl-2,3-dihydropyrrolo[2,3-g]quinolin-1-yl)ethanone](/img/structure/B1207721.png)
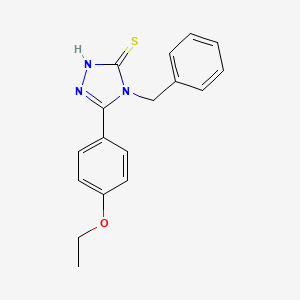

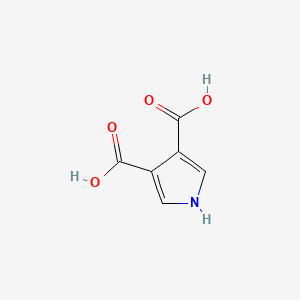
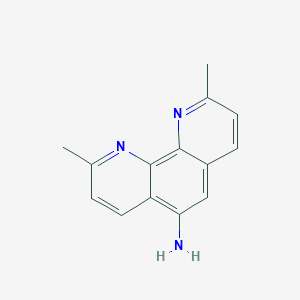
![1-(2,6-Difluorophenyl)-7-chloro-3H-thiazolo[3,4-a]benzimidazole](/img/structure/B1207727.png)
![7-[3-[(4-Iodophenyl)sulfonylamino]-6,6-dimethyl-2-bicyclo[3.1.1]heptanyl]hept-5-enoic acid](/img/structure/B1207730.png)
